molecular formula C61H88N16O14 B549306 Leuprolide acetate CAS No. 74381-53-6

Leuprolide acetate

Cat. No.: B549306
CAS No.: 74381-53-6
M. Wt: 1269.4 g/mol
InChI Key: RGLRXNKKBLIBQS-LSTPZILBSA-N
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Mechanism of Action

Target of Action

Leuprolide acetate, also known as Leuprorelin acetate, is a synthetic 9-residue peptide analogue of gonadotropin-releasing hormone (GnRH) . The primary target of Leuprolide is the GnRH receptor (GnRHR) . This receptor plays a crucial role in the regulation of both gonadotropin hormone and sex steroid levels .

Mode of Action

This compound acts as a GnRH receptor superagonist . Initially, it binds to the GnRH receptor and stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . With continuous administration, this compound leads to downregulation of these hormones . This is due to the desensitization of the GnRH receptors, which results in a significant decrease in sex steroid levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal (HPG) axis . By acting as a GnRH receptor superagonist, this compound disrupts the normal pulsatile release of gonadotropins (LH and FSH), leading to an initial surge followed by a significant decrease in their levels . This, in turn, leads to a decrease in the production of sex steroids such as testosterone and estradiol .

Pharmacokinetics

This compound has a circulating half-life of approximately three hours . It is administered via subcutaneous or intramuscular injection . The pharmacokinetic profile of Leuprolide could be well-described by a 4-step release curve . Leuprolide levels were detectable 14 days longer after injection of the test formulations as compared to the reference products .

Result of Action

The primary result of this compound’s action is the significant downregulation of sex steroid levels . This downregulation is primarily responsible for the clinical efficacy of this compound in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formulation of this compound can affect its release and absorption . Additionally, patient-specific factors such as age, gender, and health status can also influence the drug’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Leuprolide acetate contains a single D-amino acid (D-leucyl) residue, which helps to increase its circulating half-life from three to four minutes to approximately three hours . As a GnRH mimic, this compound is capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels .

Cellular Effects

This compound’s primary cellular effect is the significant downregulation of sex steroid levels . This downregulation is primarily responsible for the clinical efficacy of this compound in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .

Molecular Mechanism

This compound works by decreasing the amount of certain hormones in the body . It suppresses gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone that subsequently suppresses gonadal sex steroid production .

Temporal Effects in Laboratory Settings

In vitro release of this compound at 37 °C from formulations was sustained for up to 126 days . In the pharmacokinetic study, the plasma this compound concentration remained at approximately 0.1 ng/mL for up to 98 days .

Dosage Effects in Animal Models

This compound has been used extensively in exotic and avian species . In exotic animal practice, this compound is primarily used to manage adrenal gland disease in ferrets and excessive egg laying in psittacines .

Metabolic Pathways

This compound is a synthetic analogue of GnRH and its metabolic pathways involve the suppression of gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone .

Subcellular Localization

As a synthetic analogue of GnRH, it is expected to interact with GnRH receptors which are typically located on the cell surface .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leuprolide acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection and cleavage: of the peptide from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale SPPS. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Leuprolide acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine residues.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine and arginine residues.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various nucleophiles under mild conditions.

Major Products:

Scientific Research Applications

Leuprolide acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Leuprolide acetate is often compared with other GnRH analogs such as:

    Goserelin: Another GnRH agonist used for similar indications but with different administration routes and dosing schedules.

    Triptorelin: Similar in function but may have different pharmacokinetic properties.

    Nafarelin: Used primarily for endometriosis and central precocious puberty, with a nasal spray administration route.

Uniqueness: this compound is unique in its widespread use and availability in various formulations, including depot injections that provide sustained release over several months .

Properties

CAS No.

74381-53-6

Molecular Formula

C61H88N16O14

Molecular Weight

1269.4 g/mol

IUPAC Name

acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40?,41?,42-,43+,44-,45+,46+,47+,48-;/m1./s1

InChI Key

RGLRXNKKBLIBQS-LSTPZILBSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Isomeric SMILES

CCNC(=O)[C@H]1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Appearance

Solid powder

Key on ui application

As a LH-RH (GnRH) analog, leuprolide may be used in the treatment of hormone-responsive cancers such as prostate cancer or breast cancer, estrogen-dependent conditions (such as endometriosis or uterine fibroids), to treat precocious puberty, and to control ovarian stimulation in In Vitro Fertilization (IVF).

boiling_point

1720.5ºC at 760 mmHg

Color/Form

Fluffy solid

melting_point

150-155ºC

Key on ui other cas no.

74381-53-6
53714-56-0

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

53714-56-0 (Parent)

sequence

Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

source

Synthetic

Synonyms

A 43818
A-43818
A43818
Acetate, Leuprolide
Enantone
Leuprolide
Leuprolide Acetate
Leuprolide Monoacetate
Leuprolide, (DL-Leu)-Isomer
Leuprolide, (L-Leu)-Isomer
Leuprorelin
Lupron
Monoacetate, Leuprolide
TAP 144
TAP-144
TAP144

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leuprolide acetate
Reactant of Route 2
Leuprolide acetate
Reactant of Route 3
Leuprolide acetate
Reactant of Route 4
Leuprolide acetate
Reactant of Route 5
Leuprolide acetate
Reactant of Route 6
Leuprolide acetate
Customer
Q & A

Q1: What is the molecular formula and weight of leuprolide acetate?

A1: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound. For precise information, please refer to reputable chemical databases or the manufacturer's documentation.

Q2: Is there any information available on the spectroscopic data of this compound within the provided research?

A2: The provided research articles do not delve into the spectroscopic characterization of this compound. To access such data, consult relevant spectroscopic databases or publications focused on the compound's analytical chemistry.

Q3: How does the manufacturing process influence the properties of this compound microspheres?

A3: Research indicates that manufacturing parameters significantly affect the characteristics of this compound microspheres, such as particle size, porosity, and drug release profiles. [] For instance, the addition of salts during the solvent extraction process can alter the microsphere's porosity and particle size, impacting its burst release percentage. []

Q4: How is this compound administered, and what is its typical duration of action?

A4: this compound is available in various formulations, including short-acting daily injections and long-acting depot injections administered intramuscularly. [, ] Depot formulations, such as the 3-month and 6-month formulations, provide sustained release, reducing the frequency of injections. [, ]

Q5: What are the common clinical applications of this compound?

A5: this compound is widely used in treating conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty. [] It is also employed in assisted reproductive technologies like in vitro fertilization. [, ]

Q6: Are there any reports of serious adverse reactions to this compound?

A6: While generally considered safe, rare cases of anaphylaxis following this compound depot injections have been reported in humans and animals. [, ]

Q7: Are there any ongoing efforts to improve the delivery of this compound?

A7: Research is continually exploring novel drug delivery systems for this compound, aiming to improve patient compliance and reduce side effects. One area of focus is the development of biodegradable microspheres for sustained drug release, potentially enabling less frequent dosing and improved efficacy. [, ]

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